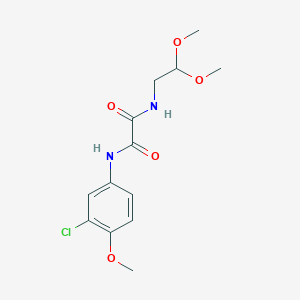
N'-(3-Chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-Chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)oxamide, also known as CMO, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CMO is a small molecule that has shown promising results in various preclinical studies, making it a potential candidate for the development of new drugs.
Applications De Recherche Scientifique
Intramolecular Hydrogen Bonding in Oxamide Derivatives
Research on oxamide derivatives, including compounds structurally related to N'-(3-Chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)oxamide, has shown that these molecules are stabilized by intramolecular three-center hydrogen bonding. This bonding plays a crucial role in determining the stability and conformation of these compounds, impacting their chemical properties and potential applications in materials science and pharmaceutical development (Martínez-Martínez et al., 1998).
Bimetallic Complexes and Biological Activity
Studies involving asymmetric N,N'-bis(substituted)oxamide ligands have led to the synthesis and characterization of bimetallic complexes with potential cytotoxic activities and reactivities towards DNA and protein. These findings indicate possible applications in the development of new therapeutic agents and molecular tools for biological research (Li et al., 2012).
Optically Active Polyamides from L-Tartaric Acid
Research on polyamides derived from L-tartaric acid, containing methoxy groups, has shown the production of stereoregular polymers with significant optical activity. These materials, due to their hydrophilic properties and high melting points, could have applications in biodegradable materials, optical devices, and environmentally friendly polymers (Bou et al., 1993).
Role of Orexin Receptors in Compulsive Food Consumption
In the context of neurological research, studies on oxamide derivatives targeting orexin receptors have provided insights into the mechanisms underlying compulsive eating behaviors. This research suggests that selective antagonism at orexin receptors could offer new therapeutic strategies for eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Anticancer Activity of Dicopper(II) Complexes
The synthesis of new dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands has revealed compounds with in vitro anticancer activities. These studies contribute to the development of metal-based drugs and the understanding of their interactions with biological macromolecules, offering potential applications in cancer therapy (Zheng et al., 2015).
Propriétés
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O5/c1-19-10-5-4-8(6-9(10)14)16-13(18)12(17)15-7-11(20-2)21-3/h4-6,11H,7H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQAAAHVRMWSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate](/img/structure/B2597444.png)
![[3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2597445.png)
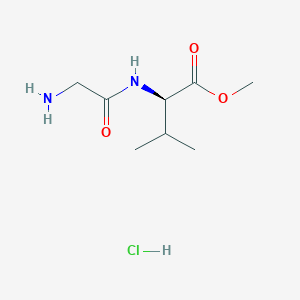
![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2597448.png)
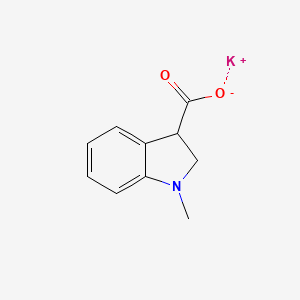
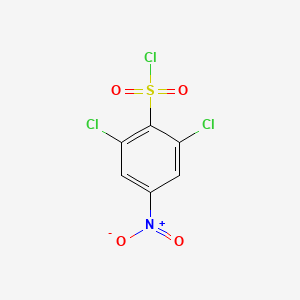
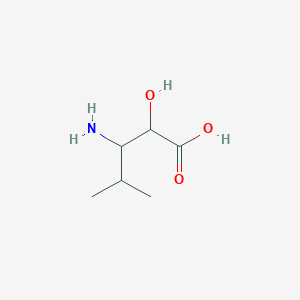
![1-(4-Methoxybenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2597455.png)
![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2597457.png)
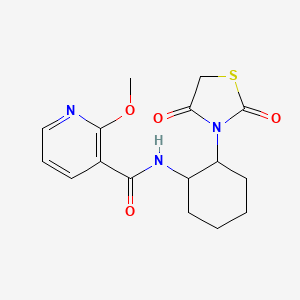
![(Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2597459.png)
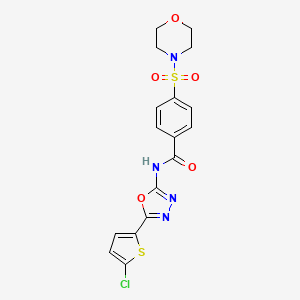
![N~6~-[2-(diethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2597464.png)
![Tert-butyl N-[1-(hydroxymethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2597467.png)